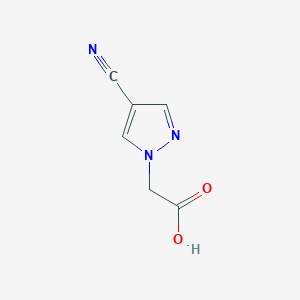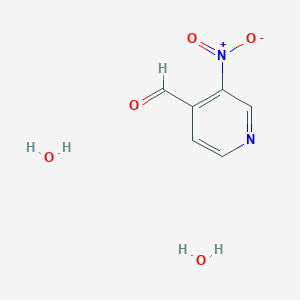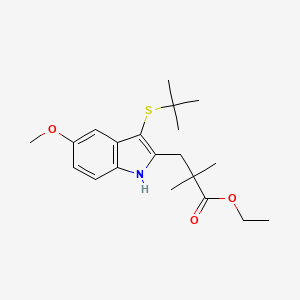
(4-Cyano-pyrazol-1-YL)-acetic acid
Übersicht
Beschreibung
“(4-Cyano-pyrazol-1-YL)-acetic acid” is a compound with a molecular weight of 151.12 . It is also known as 2-(4-cyano-1H-pyrazol-1-yl)acetic acid . It is widely used in various fields of research and industry due to its unique physical, chemical, and biological properties.
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .Molecular Structure Analysis
The molecular structure of “(4-Cyano-pyrazol-1-YL)-acetic acid” is represented by the Inchi Code: 1S/C6H5N3O2/c7-1-5-2-8-9(3-5)4-6(10)11/h2-3H,4H2,(H,10,11) .Chemical Reactions Analysis
Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry
2-(4-cyano-1H-pyrazol-1-yl)acetic acid serves as a versatile building block in synthetic chemistry. Its pyrazole core is a prominent feature in many pharmaceuticals and agrochemicals due to its nitrogen-rich structure, which can engage in various bonding interactions . Researchers utilize this compound to synthesize novel derivatives with potential biological activities. For example, it can be used to create new pyrazole scaffolds that exhibit a range of biological properties such as antibacterial, anti-inflammatory, and anticancer activities .
Drug Development
In the pharmaceutical industry, this compound’s derivatives are explored for their therapeutic potential. The cyano and acetic acid functional groups offer points of chemical modification, allowing for the creation of compounds with enhanced drug-like properties . This adaptability makes it a valuable precursor in the design of molecules with specific pharmacological targets.
Material Science
The pyrazole ring in 2-(4-cyano-1H-pyrazol-1-yl)acetic acid can be incorporated into polymers and other materials to impart unique properties such as increased thermal stability or novel electronic characteristics. Its ability to act as a ligand for metal ions also opens up possibilities in creating metal-organic frameworks (MOFs) for applications like gas storage or catalysis .
Biological Studies
This compound is used in biological studies to probe the function of enzymes and receptors. The cyano group can mimic the natural substrates of certain enzymes, making it useful in enzyme inhibition studies, which are crucial for understanding disease mechanisms and developing treatments .
Agrochemical Research
In agrochemical research, derivatives of 2-(4-cyano-1H-pyrazol-1-yl)acetic acid are investigated for their herbicidal and insecticidal properties. The pyrazole moiety is known to interact with specific receptors in pests, offering a pathway to develop new, more effective agrochemicals .
Wirkmechanismus
Target of Action
The primary target of 2-(4-cyano-1H-pyrazol-1-yl)acetic acid is the insect ryanodine receptor (RyR) . This receptor is a promising target for the development of novel insecticides .
Mode of Action
The compound interacts with its target, the insect ryanodine receptor, and acts as a possible activator . This interaction results in changes in the receptor’s function, leading to the desired insecticidal effect .
Biochemical Pathways
It is known that the compound’s action on the ryanodine receptor can disrupt calcium ion channels in insects, leading to paralysis and death .
Pharmacokinetics
The compound’s physical form as a powder suggests that it could be readily absorbed and distributed in the target organism’s body. The impact of these properties on the compound’s bioavailability remains to be studied.
Result of Action
The molecular and cellular effects of 2-(4-cyano-1H-pyrazol-1-yl)acetic acid’s action primarily involve the disruption of calcium ion channels in insects. This disruption leads to paralysis and death, making the compound an effective insecticide .
Safety and Hazards
“(4-Cyano-pyrazol-1-YL)-acetic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Zukünftige Richtungen
Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
Eigenschaften
IUPAC Name |
2-(4-cyanopyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c7-1-5-2-8-9(3-5)4-6(10)11/h2-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWNVQLIGQBNKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-cyano-1H-pyrazol-1-yl)acetic acid | |
CAS RN |
1545583-99-0 | |
| Record name | 2-(4-cyano-1H-pyrazol-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3H-imidazo[4,5-B]pyridine](/img/structure/B1457455.png)






![5-(Tert-butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B1457467.png)



